(S)-3-(4-Fluorophenyl)morpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Fluorophenyl)morpholin-2-one is an organic compound with the chemical formula C10H10FNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (S)-3-(4-Fluorophenyl)morpholin-2-one involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized using a base such as sodium hydroxide . The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Fluorophenyl)morpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted morpholinones with various functional groups.
Scientific Research Applications
(S)-3-(4-Fluorophenyl)morpholin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of (S)-3-(4-Fluorophenyl)morpholin-2-one is still under investigation. it is believed to interact with specific molecular targets such as α1a-adrenoceptors, influencing various biochemical pathways. This interaction can modulate physiological responses, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: A substance P/neurokinin 1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Morpholin-3-one: A related compound with similar structural features but different functional groups.
Uniqueness
(S)-3-(4-Fluorophenyl)morpholin-2-one is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical interactions.
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(3S)-3-(4-fluorophenyl)morpholin-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2/t9-/m0/s1 |
InChI Key |
OXCLAQBUWPZDTA-VIFPVBQESA-N |
Isomeric SMILES |
C1COC(=O)[C@@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COC(=O)C(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.